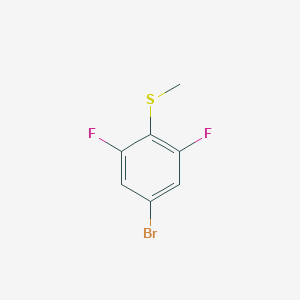
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, bromodifluoro(phenylsulfanyl)methane is used in a Friedel–Crafts-type alkylation to yield thioesters and benzophenones, which are further applied to synthesize xanthone derivatives . Another paper describes the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, and discusses the synthetic procedures and characterization techniques . The synthesis of a biologically active dibromobenzene derivative is also reported, starting from a bromo-dimethoxyphenyl methanol .
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is characterized using various techniques. For example, the crystal structure of a 2-(4-bromophenyl) benzofuran derivative is described, highlighting the orientation of substituents and intermolecular interactions . Similarly, the structure of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene is analyzed, showing hydrogen bonding and π-π interactions . These studies provide insights into the molecular geometry and electronic structure of brominated benzene compounds.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is explored in several contexts. Toluene dioxygenase-mediated oxidation of bromo(methylsulfanyl)benzenes is studied, revealing the absolute configuration of metabolites and trends in chemo- and regioselectivity . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene in organometallic synthesis is also demonstrated, with reactions via phenylmagnesium, -lithium, and -copper intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are crucial for their application in synthesis and materials science. The paper on 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene discusses the presence of rotational isomers and their behavior upon heating, as evidenced by NMR spectroscopy . X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into intermolecular interactions, such as C–H···Br and C–Br···π, which influence the compounds' physical properties .
Wirkmechanismus
Target of Action
It’s known that brominated and fluorinated aromatic compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s known to participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
The compound’s involvement in Suzuki–Miyaura cross-coupling suggests it may play a role in synthetic pathways for creating complex organic molecules
Pharmacokinetics
The compound’s molecular weight (23908 g/mol ) and LogP value (3.44920 ) suggest it may have reasonable bioavailability.
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests it could be used to synthesize a variety of biologically active compounds .
Eigenschaften
IUPAC Name |
5-bromo-1,3-difluoro-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDUXRVLJLJHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635132 | |
| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-difluoro-4-(methylsulfanyl)benzene | |
CAS RN |
648905-87-7 | |
| Record name | 5-Bromo-1,3-difluoro-2-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








amino}acetic acid](/img/structure/B1290363.png)


![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)


